Home > Products > Building Blocks P8836 > 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine - 929973-74-0

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Catalog Number: EVT-393923
CAS Number: 929973-74-0
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines

Compound Description: This series of compounds shares the core pyrazolo[4,3-c]pyridine structure with the target compound. These derivatives feature an arylidene substituent at the 7-position, an aryl group at the 3-position, and a 2-ethoxyethyl group at the 5-position of the tetrahydropyridine ring. []

Relevance: These compounds are structurally related to 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine through the shared core structure of pyrazolo[4,3-c]pyridine. They highlight the potential for modifications and substitutions on this core structure, particularly at the 3-, 5-, and 7-positions. []

(E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-3,3a, 4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]Pyridine

Compound Description: This specific compound exhibits tyrosinase inhibitory activity, albeit weak, with an IC50 value greater than 500 µM. It shares the core pyrazolo[4,3-c]pyridine structure with the target compound, with additional substitutions including a benzyl group at the 5-position and bromobenzylidene and bromophenyl groups at the 7- and 3-positions, respectively. []

Relevance: This compound showcases a specific example within the 7-arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine series with reported biological activity. Its structural similarity to 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, particularly the shared core structure and the presence of a phenyl group at the 2-position, emphasizes the potential for designing bioactive molecules based on this scaffold. []

(7E)-5-Benzyl-7-(2-chlorobenzylidene)-3-(2-chlorophenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine

Compound Description: This compound, characterized by X-ray crystallography, features a chlorobenzylidene group at the 7-position and a chlorophenyl group at the 3-position. It exhibits a similar substitution pattern to the previously mentioned (E)-5-Benzyl-7-(3-bromobenzylidene)-3-(3-bromophenyl)-2-phenyl-3,3a, 4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]Pyridine, with chlorine atoms replacing bromine. []

Relevance: The structural similarity of this compound to 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, primarily the shared core structure and the phenyl substituent at the 2-position, further emphasizes the versatility of this scaffold for accommodating various substituents and potentially influencing its biological activity. []

1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban)

Compound Description: Apixaban, a potent and selective inhibitor of blood coagulation factor Xa, belongs to the pyrazolo[3,4-c]pyridine class, closely related to the pyrazolo[4,3-c]pyridine structure of the target compound. Key structural differences include the position of the nitrogen atom in the pyrazole ring and the presence of a carboxamide group at the 3-position and a complex substituent at the 6-position. []

Relevance: Although structurally distinct from 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in terms of the pyrazole ring's nitrogen position, apixaban's classification as a pyrazolopyridine highlights the significant pharmacological potential within this broader class of compounds. []

5-Heteroaryl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates

Compound Description: This series of compounds, synthesized from alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydrolH-pyrazol-3-yl]acetate (4), exhibits variations in the heteroaryl substituent at the 5-position. These compounds share the core pyrazolo[4,3-c]pyridine structure with the target compound, along with a phenyl group at the 2-position and a carboxylate group at the 7-position. []

Relevance: These compounds demonstrate the potential for incorporating diverse heteroaryl substituents at the 5-position of the pyrazolo[4,3-c]pyridine scaffold while maintaining structural similarity to 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. These modifications could potentially influence the physicochemical properties and biological activities of the resulting compounds. []

Overview

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C12H13N3C_{12}H_{13}N_{3} and a molecular weight of 199.25 g/mol. This compound is classified under the category of pyrazolo[4,3-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. Its chemical structure features a tetrahydro-pyrazole fused to a pyridine ring, with a phenyl substituent at the 2-position, contributing to its unique properties and reactivity.

Synthesis Analysis

Methods

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves several key steps:

  1. Condensation Reaction: Starting materials such as phenylhydrazine and ethyl acetoacetate are reacted to form an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.
  3. Hydrochloride Formation: The final compound is usually converted into its hydrochloride salt by treatment with hydrochloric acid.

In industrial settings, optimized conditions including the use of catalysts and controlled environments are employed to enhance yield and purity.

Technical Details

The synthesis can also utilize iodine-mediated electrophilic cyclization of precursors like 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This method has shown promising yields and is effective for large-scale production .

Molecular Structure Analysis

Structure

The molecular structure of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine features:

  • A fused bicyclic system consisting of a pyrazole and a pyridine ring.
  • A phenyl group attached at the 2-position of the pyrazole ring.

Data

Key structural data includes:

  • IUPAC Name: 2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
  • CAS Number: 929973-74-0
  • InChI Key: WYAIJTGPEFAROM-UHFFFAOYSA-N
  • Melting Point: Approximately 114–115 °C (for specific derivatives) .
Chemical Reactions Analysis

Types of Reactions

The compound is capable of undergoing various chemical reactions:

  1. Oxidation: Can be oxidized to form derivatives with different functional groups.
  2. Reduction: Reduction reactions can yield tetrahydro derivatives.
  3. Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the structure.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.
  • Substitution Reagents: Various nucleophiles and electrophiles depending on the desired reaction outcome .
Mechanism of Action

The mechanism by which 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its biological effects involves interactions with specific molecular targets. It may bind to receptors or enzymes that modulate cellular pathways leading to various biological responses. For example, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferating cell nuclear antigen expression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

The compound exhibits zwitterionic characteristics due to proton localization on nitrogen atoms and charge delocalization across the pyrazololate fragment. This property can influence its reactivity and interactions in biological systems.

Applications

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific applications:

  1. Chemistry: Used as a building block in organic synthesis for developing new compounds.
  2. Biology: Investigated for its potential biological activities including enzyme inhibition and receptor binding.
  3. Medicine: Explored for therapeutic potential in treating diseases such as cancer and neurological disorders.
  4. Industry: Utilized in developing new materials and pharmaceuticals due to its diverse reactivity profile .
Synthetic Methodologies and Optimization Strategies

Multi-Step Cyclization Approaches for Core Scaffold Assembly

Condensation of Phenyl and Nitrogen-Containing Precursors

The core scaffold assembly typically begins with 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde as a key precursor. This intermediate undergoes iodine-mediated electrophilic cyclization in dichloromethane (DCM) to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. The reaction exploits the ortho-nucleophilicity of the azide group, facilitating ring closure via intramolecular attack on the activated alkyne moiety. Primary azides (e.g., 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole) cyclize efficiently under these conditions, though secondary azides require modified bases to prevent dehalogenation side products [5].

Acidic vs. Basic Catalytic Systems for Ring Closure

Cyclization efficiency heavily depends on catalyst selection:

  • Acidic systems (e.g., HCl in dioxane/DCM) enable N-Boc deprotection and subsequent ring closure at 20°C, followed by neutralization with NaOH to isolate the free base (100% yield reported) [1].
  • Basic systems (e.g., K₃PO₄ or NaHCO₃) optimize electrophilic iodocyclization. Primary azides require stronger bases (5 eq. K₃PO₄) to suppress side products, while secondary azides succeed with milder NaHCO₃ (1 eq.) [4].

Table 1: Catalytic Systems for Ring Closure

Catalyst TypeReagents/ConditionsYield (%)Key Application
AcidicHCl (dioxane/DCM), 20°C, 5h; NaOH aq.100N-Boc deprotection & neutralization
Basic (Strong)K₃PO₄ (5 eq.), DCM, 12h70–88Primary azide cyclization
Basic (Mild)NaHCO₃ (1 eq.), DCM, 12h80–85Secondary azide cyclization

Hydrogenation Techniques for Tetrahydro Intermediate Stabilization

The tetrahydro intermediate (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine) is stabilized via catalytic hydrogenation under H₂/Pd-C or transfer hydrogenation. Key considerations include:

  • Pressure control (1–3 atm H₂) to prevent over-reduction of the pyrazole ring.
  • Solvent selection: Methanol or ethyl acetate maximizes catalyst activity and product stability [5].
  • Temperature modulation: Reactions at 25–40°C balance reaction kinetics with byproduct suppression. Continuous flow hydrogenation in automated reactors enhances reproducibility and reduces degradation [5].

Regioselective Functionalization Strategies at Pyrazole and Pyridine Moieties

C7 functionalization is achieved via Suzuki-Miyaura cross-coupling of the 7-iodo intermediate with arylboronic acids (e.g., phenylboronic acid). This Pd-catalyzed reaction tolerates electron-donating (-OMe) and electron-withdrawing (-CN) groups, yielding 7-aryl derivatives (75–92% yields) .N1 alkylation employs alkyl halides (e.g., methyl iodide) in DMF with Cs₂CO₃ to selectively modify the pyrazole nitrogen. Sterically hindered groups (e.g., tert-butyl) require higher temperatures (60°C) but maintain >85% regioselectivity [6].

Table 2: Regioselective Functionalization Outcomes

PositionReaction TypeConditionsSubstituentsYield (%)
C7Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°CAryl, 4-MeO-aryl75–92
N1AlkylationR-X, Cs₂CO₃, DMF, 25°CMethyl, Benzyl80–90
N1Alkylation (steric hindrance)R-X, Cs₂CO₃, DMF, 60°Ctert-Butyl85

Solvent and Temperature-Dependent Yield Optimization

Solvent polarity critically influences cyclization kinetics:

  • Dichloromethane (DCM): Optimal for iodocyclization (yields >85%) due to moderate polarity facilitating iodine activation without hydrolyzing sensitive intermediates [5].
  • Tetrahydrofuran (THF): Preferred for Grignard additions to aldehydes (pre-cyclization step), but requires strict anhydrous conditions to prevent protodehalogenation [5] .

Temperature modulates reaction rates and byproduct formation:

  • Cyclization: 20–25°C maximizes electrophilic iodination efficiency. Elevated temperatures (>40°C) promote tar formation [1] [5].
  • Deprotection: HCl-mediated N-Boc cleavage at 20°C achieves quantitative yields, avoiding ring degradation observed under reflux [1].

Table 3: Solvent/Temperature Impact on Key Steps

Reaction StepOptimal SolventTemperatureYield (%)Side Products
IodocyclizationDCM20–25°C85–88Deiodinated pyrazolopyridine
N-Boc deprotectionDioxane/DCM20°C100None
Grignard additionTHF (anhydrous)0°C → 25°C90–93Protodemetalation

Compounds Mentioned in Synthesis

  • 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde
  • 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine
  • tert-Butyl 2-phenyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole
  • 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

Properties

CAS Number

929973-74-0

Product Name

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15/h1-5,9,13H,6-8H2

InChI Key

WYAIJTGPEFAROM-UHFFFAOYSA-N

SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.